Cas no 1891569-21-3 (2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol)

2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol
- EN300-1750869
- 2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol
- 1891569-21-3
-
- Inchi: 1S/C14H21NO2/c1-14(2,11-16)12-5-3-4-6-13(12)15-7-9-17-10-8-15/h3-6,16H,7-11H2,1-2H3
- InChI Key: XJEHOPBZYMDXSE-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)C1C=CC=CC=1C(C)(C)CO
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: 2.1
2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750869-10.0g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1750869-10g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 10g |
$4729.0 | 2023-09-20 | ||
Enamine | EN300-1750869-1g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 1g |
$1100.0 | 2023-09-20 | ||
Enamine | EN300-1750869-0.1g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 0.1g |
$968.0 | 2023-09-20 | ||
Enamine | EN300-1750869-0.25g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 0.25g |
$1012.0 | 2023-09-20 | ||
Enamine | EN300-1750869-0.5g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 0.5g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1750869-5g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 5g |
$3189.0 | 2023-09-20 | ||
Enamine | EN300-1750869-5.0g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1750869-1.0g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1750869-0.05g |
2-methyl-2-[2-(morpholin-4-yl)phenyl]propan-1-ol |
1891569-21-3 | 0.05g |
$924.0 | 2023-09-20 |
2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol Related Literature
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
Additional information on 2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol
Introduction to 2-Methyl-2-(2-(Morpholin-4-Yl)Phenyl)Propan-1-Ol (CAS No. 1891569-21-3)
2-Methyl-2-(2-(Morpholin-4-Yl)Phenyl)Propan-1-Ol (commonly referred to as CAS No. 1891569-21-3) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of tertiary alcohols and features a morpholine ring, which contributes to its distinctive chemical properties. Recent advancements in synthetic chemistry have enabled researchers to explore its potential in drug discovery, material science, and other specialized fields.
The molecular structure of CAS No. 1891569-21-3 is characterized by a morpholine group attached to a phenyl ring, which is further connected to a propanol moiety. This arrangement imparts the compound with versatile reactivity and selectivity, making it a valuable intermediate in organic synthesis. The morpholine ring, a six-membered heterocycle containing an oxygen atom, is known for its ability to form hydrogen bonds, which enhances the compound's solubility and stability in various solvents.
Recent studies have highlighted the importance of CAS No. 1891569-21-3 in medicinal chemistry, particularly in the development of bioactive molecules. Its ability to act as a chiral auxiliary has been exploited in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity. Furthermore, the compound's unique electronic properties make it an attractive candidate for use in catalysis and as a building block in polymer chemistry.
The synthesis of CAS No. 1891569-21-3 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have employed various strategies, including nucleophilic aromatic substitution and organocatalytic processes, to optimize the synthesis pathway. These advancements have not only improved the efficiency of production but also reduced the environmental footprint associated with its manufacture.
In terms of applications, CAS No. 1891569-21-3 has found utility in diverse industries. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas such as oncology and neurodegenerative diseases. In materials science, its ability to form stable polymers has led to its use in developing advanced materials for electronic devices and biomedical applications.
Recent research has also focused on understanding the environmental impact of CAS No. 1891569-21–3. Studies have demonstrated that the compound undergoes biodegradation under specific conditions, making it less persistent in natural environments compared to other similar compounds. This finding is significant for industries seeking sustainable alternatives for their chemical processes.
In conclusion, CAS No. 1891569–21–3, or 2-Methyl–(Morpholin–4–Yl)Phenyl Propan–Oxide, stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methods and application areas, underscore its importance in contemporary scientific research and industrial practices.
1891569-21-3 (2-methyl-2-2-(morpholin-4-yl)phenylpropan-1-ol) Related Products
- 1807018-81-0(6-(Difluoromethyl)-4-iodo-2-methylpyridine-3-acetonitrile)
- 1261868-53-4(1-Methylnaphthalene-7-methanol)
- 2137539-18-3(rac-4-{[(1R,3S)-3-aminocyclopentyl]methyl}-1lambda6-thiomorpholine-1,1-dione)
- 2253632-41-4(Bicyclo[2.2.1]heptane-1-methanamine, N-methyl-, hydrochloride (1:1))
- 1936610-00-2(Tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate)
- 891647-25-9(1,2-Butanediamine, 2-ethyl-N2,N2-dimethyl-)
- 2137826-18-5(Acetic acid, 2-[[4-(4-fluorophenyl)-3-piperidinyl]amino]-2-oxo-, methyl ester)
- 1806046-50-3(4-Bromo-3-cyano-6-(difluoromethyl)-2-nitropyridine)
- 87769-68-4(2-Propenoic acid, 2-(trifluoromethyl)-, ethyl ester)
- 4352-42-5(α-propylcyclohexanemethanol)



